REACTION_SMILES
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[CH2:38]([Cl:39])[Cl:40].[CH3:31][C:32](=[O:33])[CH3:34].[CH3:35][CH2:36][OH:37].[CH:20](=[O:21])[c:22]1[cH:23][cH:24][c:25]([O:26][CH3:27])[cH:28][cH:29]1.[CH:8]1([CH:14]([CH2:15][OH:16])[CH2:17][CH2:18][OH:19])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1.[NH2:1][CH2:2][C:3](=[O:4])[OH:5].[Na+:7].[OH-:6].[OH2:30]>>[CH:8]1([CH:14]2[C:15](=[O:16])[O:19][CH2:18][CH2:17]2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1
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Name
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OCCC(CO)C1CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCC(CO)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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O=C1OCCC1C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |